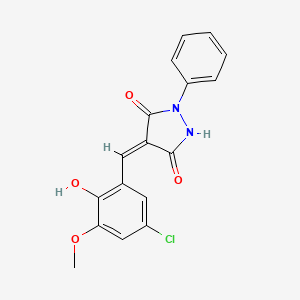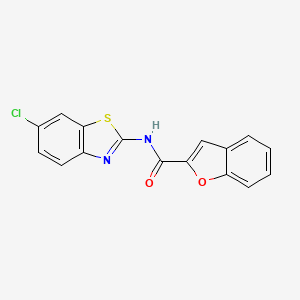
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DM-1, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. DM-1 belongs to a class of compounds known as tubulin inhibitors, which work by disrupting the normal function of microtubules within cancer cells. In
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea works by binding to the beta-tubulin subunit of microtubules, which disrupts the normal function of these structures within cancer cells. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and eventual cell death. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea also inhibits the formation of new microtubules, which further contributes to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit angiogenesis, or the formation of new blood vessels that are necessary for tumor growth. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Finally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a low toxicity profile, which makes it an attractive candidate for cancer treatment.
实验室实验的优点和局限性
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its high potency against cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to be effective at low concentrations, which makes it a promising candidate for cancer treatment. Another advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its low toxicity profile, which makes it a safer option than some other cancer treatments. One limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its limited solubility in water, which can make it difficult to administer in clinical settings. Another limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its potential for drug resistance, which can limit its effectiveness in some patients.
未来方向
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea. One area of focus is the development of new formulations that improve the solubility of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, which would make it easier to administer in clinical settings. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea treatment. Finally, there is a need for further research on the potential for drug resistance to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, and the development of strategies to overcome this resistance.
合成方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea involves several steps, including the preparation of the starting materials and the reaction conditions necessary for the formation of the final product. The starting materials for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea synthesis are 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 2-methoxy-5-methylphenyl isocyanate. These two compounds are reacted in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product, 2,3-dihydro-1,4-benzodioxin-6-yl-N-(2-methoxy-5-methylphenyl)urea. This intermediate product is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has shown promising activity against a variety of cancer cell lines, including breast, lung, and ovarian cancer. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea works by binding to the beta-tubulin subunit of microtubules, which disrupts the normal function of these structures within cancer cells. This disruption ultimately leads to cell death and the inhibition of tumor growth.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-3-5-14(21-2)13(9-11)19-17(20)18-12-4-6-15-16(10-12)23-8-7-22-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECUHMNGVGJOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxy-5-methylphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)


![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)


